N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Description
N-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 4-(trifluoromethyl)benzamide moiety at position 2. Its molecular formula is C₂₂H₂₀F₃N₃OS, with a molecular weight of 447.48 g/mol (ChemSpider ID: 396721-89-4) .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-12-3-8-18(13(2)9-12)27-19(16-10-29-11-17(16)26-27)25-20(28)14-4-6-15(7-5-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIYLBAYHMAHAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thienopyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrazole derivatives, while substitution reactions can introduce new functional groups to the benzamide moiety .
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Thieno[3,4-c]pyrazole vs. Thieno[2,3-d]pyrimidin
Compounds with thieno[2,3-d]pyrimidin cores, such as 4-methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (, compound 8b), exhibit distinct electronic profiles due to the pyrimidine ring’s nitrogen-rich structure. This modification alters biological activity: thieno[2,3-d]pyrimidin derivatives demonstrate anti-microbial properties, whereas thieno[3,4-c]pyrazole analogs like the target compound are explored for circadian rhythm modulation (e.g., CRY1/CRY2 agonism) .
Thieno[3,4-c]pyrazole vs. 1,2,4-Triazole
describes 1,2,4-triazole derivatives (e.g., compounds [7–9]) with sulfonylphenyl and difluorophenyl substituents.
Substituent Variations
Benzamide Group Modifications
The trifluoromethyl group in the target compound increases lipophilicity (clogP ≈ 4.2) compared to the morpholine-sulfonyl analog (clogP ≈ 2.8), which may enhance blood-brain barrier penetration for neurological targets . The 3,4-dimethyl substitution in compound 11 () improves CRY1 selectivity, suggesting steric and electronic effects at the receptor binding site .
Biological Activity
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core with a 2,4-dimethylphenyl group and a trifluoromethylbenzamide moiety. This unique structure contributes to its lipophilicity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 373.39 g/mol.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Enzyme Inhibition : Many thieno[3,4-c]pyrazole derivatives have been studied for their ability to inhibit various kinases involved in cancer proliferation. For instance, they may act as inhibitors of MEK1/2 kinases, leading to reduced cell proliferation in leukemia cell lines .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For example, it could induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.
In Vitro Studies
- Cell Proliferation Inhibition : A study on related compounds demonstrated significant inhibition of cell proliferation in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations around 0.3 µM and 1.2 µM respectively . This suggests potential efficacy for similar thieno[3,4-c]pyrazole derivatives.
- Mechanistic Insights : Inhibition of phospho-ERK1/2 levels was observed in treated cells, indicating a disruption in key signaling pathways that promote cancer cell growth .
In Vivo Studies
- Xenograft Models : Animal studies using xenograft models have shown that compounds derived from the same structural family can inhibit tumor growth in a dose-dependent manner. For instance, effective treatment was noted at doses as low as 10 mg/kg in mouse models .
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with other similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|
| Compound A | 0.3 | MEK1/2 inhibition | Leukemia Cells |
| Compound B | 1.5 | ERK pathway modulation | Solid Tumors |
| N-[2-(2,4-dimethylphenyl)-... | TBD | TBD | TBD |
Q & A
Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized for yield?
The compound is synthesized via condensation reactions, such as refluxing substituted benzaldehydes with heterocyclic precursors in ethanol using glacial acetic acid as a catalyst. For optimization, systematic variation of reaction parameters (e.g., catalyst loading, temperature, solvent polarity) is recommended. Post-synthesis purification involves solvent evaporation and filtration .
Q. What spectroscopic and chromatographic techniques are employed to characterize this compound?
Characterization typically includes:
Q. What biological activities and assay systems are reported for this compound?
Preliminary studies highlight antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via agar diffusion assays. Enzyme inhibition assays (e.g., targeting bacterial acps-pptase) suggest mechanistic pathways for antibacterial activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Discrepancies may arise from differences in:
- Assay conditions : Bacterial strain variability (e.g., wild-type vs. resistant strains in ).
- Dosage ranges : Minimum inhibitory concentration (MIC) thresholds.
- Control groups : Inclusion of positive (e.g., ciprofloxacin) and negative controls. Standardized protocols (CLSI guidelines) and replication in independent labs are critical .
Q. What strategies improve metabolic stability and pharmacokinetic profiles of this compound?
The trifluoromethyl group enhances metabolic stability by reducing oxidative degradation. Further optimization includes:
- Introducing electron-withdrawing substituents on the benzamide moiety.
- Modulating pyrazole ring substituents to balance lipophilicity and solubility .
Q. What advanced analytical methods are recommended for stability studies under physiological conditions?
- LC-MS/MS : Quantifies degradation products in simulated gastric fluid (pH 1.2–3.0) or plasma.
- Thermal analysis : TGA/DSC evaluates thermal decomposition (e.g., melting points >200°C).
- pH stability profiling : Monitor hydrolysis via NMR under buffered conditions (pH 4–9) .
Q. How can computational modeling predict target interactions and guide structural modifications?
- Molecular docking : Simulate binding to bacterial acps-pptase (PDB ID: 3MKM) to identify key residues.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to prioritize substituents.
- QSPR models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioavailability .
Q. Notes
- Methodological answers emphasize experimental design and data validation.
- Advanced questions focus on resolving research challenges and optimizing properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
